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Compound of Interest

Compound Name: 6-Nitropyridine-2-carbonyl chloride

Cat. No.: B1390050 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 6-
Nitropyridine-2-carbonyl chloride, a key intermediate in various synthetic pathways. Due to

the limited availability of published experimental data for this specific compound, this document

focuses on predicted spectroscopic characteristics based on analogous compounds and first

principles. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 6-Nitropyridine-2-
carbonyl chloride. These predictions are derived from the analysis of structurally similar

compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.2 - 8.5 d ~8 H-3

~8.0 - 8.3 t ~8 H-4

~7.8 - 8.1 d ~8 H-5
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Prediction Basis: The electron-withdrawing effects of the nitro group and the carbonyl chloride

group will deshield the protons on the pyridine ring, shifting them downfield. The splitting

pattern arises from the coupling between adjacent protons.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~165 - 170 C=O (carbonyl)

~155 - 160 C-6

~150 - 155 C-2

~140 - 145 C-4

~125 - 130 C-3

~120 - 125 C-5

Prediction Basis: The carbonyl carbon is expected to be the most downfield signal. The

carbons attached to the nitro group (C-6) and the carbonyl chloride (C-2) will also be

significantly deshielded. The chemical shifts of other carbons are predicted based on the

substituent effects on the pyridine ring.

Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~1770 - 1800 Strong C=O stretch (acid chloride)

~1580 - 1610 Medium-Strong
C=C/C=N stretch (aromatic

ring)

~1520 - 1560 Strong Asymmetric NO₂ stretch

~1340 - 1360 Strong Symmetric NO₂ stretch

~1100 - 1200 Medium C-Cl stretch

~700 - 900 Medium-Strong C-H out-of-plane bending
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Prediction Basis: The carbonyl stretch of an acid chloride is typically at a high wavenumber.

The nitro group has characteristic strong symmetric and asymmetric stretching bands. The

pyridine ring vibrations and C-H bends are also expected in their typical regions.

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

~186/188
Molecular ion (M⁺) peak with ~3:1 ratio due to

³⁵Cl/³⁷Cl isotopes

~151 [M - Cl]⁺

~123 [M - Cl - CO]⁺

~77 Pyridine fragment

Prediction Basis: The mass spectrum is expected to show a characteristic isotopic pattern for a

chlorine-containing compound. Fragmentation is likely to occur via the loss of the chlorine atom

and the carbonyl group.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 6-
Nitropyridine-2-carbonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 6-Nitropyridine-2-carbonyl
chloride in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of

solvent should be based on the compound's solubility and the absence of solvent signals in

the regions of interest. Add a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:
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Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (2-5

seconds) due to the longer relaxation times of carbon nuclei, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press

it into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (for KBr) or the clean ATR

crystal.

Place the sample in the spectrometer and record the sample spectrum.
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The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition:

EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the high-

vacuum source where it is bombarded with a beam of electrons (typically 70 eV). The

resulting ions are then separated by their mass-to-charge ratio (m/z).

ESI-MS: Infuse the sample solution into the ESI source where a high voltage is applied,

generating charged droplets that desolvate to produce gas-phase ions. This is a softer

ionization technique often used for less volatile or thermally labile compounds.

The mass spectrum is recorded, showing the relative abundance of ions at different m/z

values.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized chemical compound like 6-Nitropyridine-2-carbonyl chloride.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical

compound.

To cite this document: BenchChem. [Spectroscopic Profile of 6-Nitropyridine-2-carbonyl
chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1390050#spectroscopic-data-of-6-nitropyridine-2-
carbonyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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